25C-NBF (chlorhydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

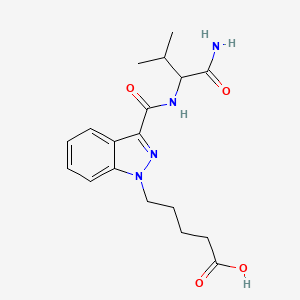

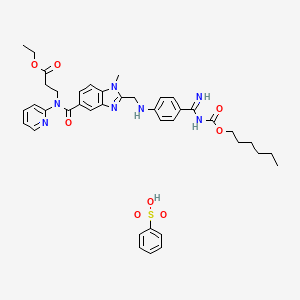

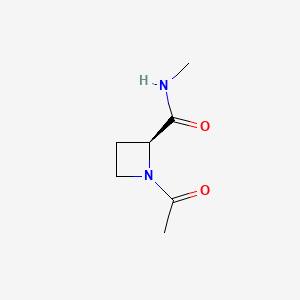

- 25C-NBF (2C-C-NBF, NBF-2C-C) est un dérivé de l'hallucinogène de la phénéthylamine 2C-C. Il agit comme un agoniste partiel hautement puissant pour le récepteur 5-HT2A humain .

- En tant que nouvelle substance psychoactive (NPS), le 25C-NBF a retenu l'attention en raison de sa similitude structurelle avec d'autres drogues illicites et de ses effets potentiels sur la santé humaine.

Applications De Recherche Scientifique

- The scientific research applications of 25C-NBF are still emerging.

- Its potential use in chemistry, biology, medicine, and industry requires further investigation.

- Researchers should explore its pharmacological effects, toxicity, and potential therapeutic applications.

Orientations Futures

The use of new psychoactive substances (NPSs) like 25C-NBF as a substitute for illegal drugs is increasing rapidly and is a serious threat to public health . Therefore, scientific confirmation of the potential adverse effects of 25C-NBF is essential . More research is needed to understand its pharmacological effects, addictive potential, neurotoxicity, and other potential impacts on health .

Mécanisme D'action

Target of Action

25C-NBF, also known as 2C-C-NBF or NBF-2C-C, is a derivative of the phenethylamine hallucinogen 2C-C . The primary target of 25C-NBF is the human 5-HT 2A receptor . This receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the function and distribution of serotonin in the brain .

Mode of Action

25C-NBF acts as a highly potent partial agonist for the human 5-HT 2A receptor The interaction of 25C-NBF with the 5-HT 2A receptor results in changes in the neurotransmission of serotonin, which can lead to alterations in mood, perception, and behavior .

Biochemical Pathways

Given its action on the 5-ht 2a receptor, it is likely that 25c-nbf affects the serotonergic pathways in the brain . The activation of the 5-HT 2A receptor can lead to the release of various neurotransmitters and neuromodulators, and it can have downstream effects on mood, perception, and cognition .

Pharmacokinetics

As a phenethylamine derivative, it is likely that 25c-nbf is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The use of 25C-NBF has been associated with addictive potential and neurotoxic effects . In animal studies, 25C-NBF has been shown to cause high conditioned place preference scores and stable self-administration, suggesting its addictive liability . Neurotoxic effects of 25C-NBF include reduced motor activity, abnormal motor coordination, and impaired recognition memory . Furthermore, 25C-NBF treatment has been shown to decrease tyrosine hydroxylase expression and increase ionized calcium-binding adapter molecule 1 expression in the striatum .

Action Environment

The action, efficacy, and stability of 25C-NBF can be influenced by various environmental factors. These factors can include the individual’s physiological state, the presence of other substances, and the route of administration. Specific studies on how these factors influence the action of 25c-nbf are currently lacking .

The use of 25C-NBF poses serious health risks, including addiction and neurotoxicity .

Analyse Biochimique

Biochemical Properties

25C-NBF (hydrochloride) interacts with the human 5-HT 2A receptor . It acts as a highly potent partial agonist, meaning it binds to this receptor and triggers a response, but not to its full potential . The interaction with the 5-HT 2A receptor suggests that 25C-NBF (hydrochloride) may play a role in serotonin transmission, which is involved in many physiological processes including mood regulation, gastrointestinal motility, and cardiovascular function .

Cellular Effects

25C-NBF (hydrochloride) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by acting as a 5-hydroxyindoleacetic acid (5-HT) receptor agonist . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 25C-NBF (hydrochloride) involves its binding to the 5-HT 2A receptor . As a partial agonist, it can trigger a response from this receptor, but not to its full potential . This interaction can lead to changes in gene expression and influence various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, 25C-NBF (hydrochloride) has been observed to have temporal effects on cellular function . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of 25C-NBF (hydrochloride) have been observed to vary with different dosages . High conditioned place preference scores and stable self-administration were observed in the 25C-NBF groups, suggesting the addictive liability of 25C-NBF .

Metabolic Pathways

Given its interaction with the 5-HT 2A receptor, it may be involved in pathways related to serotonin transmission .

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les méthodes de production industrielle du 25C-NBF ne sont pas largement documentées dans la littérature.

- Les chercheurs se sont principalement concentrés sur ses effets pharmacologiques plutôt que sur sa synthèse.

Analyse Des Réactions Chimiques

- Le 25C-NBF subit probablement diverses réactions typiques des phénéthylamines, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas spécifiés en raison de la recherche limitée.

- Les principaux produits formés à partir de ces réactions ne sont pas bien documentés.

Applications de la recherche scientifique

- Les applications de la recherche scientifique du 25C-NBF sont encore émergentes.

- Son utilisation potentielle en chimie, en biologie, en médecine et dans l'industrie nécessite des investigations plus approfondies.

- Les chercheurs devraient explorer ses effets pharmacologiques, sa toxicité et ses applications thérapeutiques potentielles.

Mécanisme d'action

- Le 25C-NBF agit comme un agoniste du récepteur 5-HT2A, affectant les voies de signalisation de la sérotonine.

- Les cibles moléculaires exactes et les voies en aval impliquées restent un domaine de recherche actif .

Comparaison Avec Des Composés Similaires

- Le 25C-NBF présente des similitudes avec d'autres phénéthylamines, mais son caractère unique réside dans sa structure chimique spécifique.

- Des composés similaires comprennent le 25C-NBOMe, le 25C-NBMD et le 25C-NBOH .

Propriétés

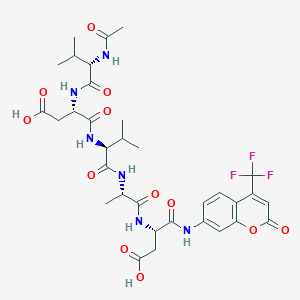

IUPAC Name |

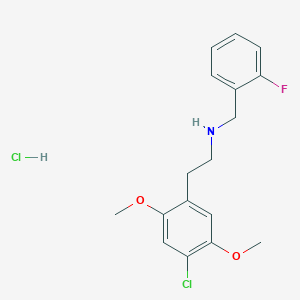

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCHGKWIJAOINA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-21-1 |

Source

|

| Record name | 25c-Nbf hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25C-NBF HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF5JW72ANY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)

![v-Triazolo[4,5-d]pyrimidine, 5-methyl- (7CI,8CI)](/img/no-structure.png)

![2-Methyl-2-propanyl [(1S,6S)-6-methyl-3-cyclohexen-1-yl]carbamate](/img/structure/B593028.png)

![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)